molecular formula C18H20N2O2 B2727467 N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1110882-44-4

N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No. B2727467
CAS RN: 1110882-44-4
M. Wt: 296.37
InChI Key: GMEAYJRALBGSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular metabolism.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the activation of AMPK through allosteric regulation. This compound binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide in lab experiments include its potency and specificity towards AMPK activation. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of AMPK in cellular metabolism.
One of the limitations of using this compound is its solubility in aqueous solutions. This compound is highly lipophilic, which makes it challenging to dissolve in water-based media. Additionally, the high potency of this compound may lead to non-specific effects at higher concentrations, which could confound experimental results.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide. One area of interest is the potential therapeutic applications of this compound in treating metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of AMPK activation by this compound. Finally, there is a need for the development of more water-soluble analogs of this compound to overcome its limitations in aqueous media.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the reaction between 2-naphthol and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to activate AMPK, which is a key regulator of cellular metabolism. AMPK activation has been linked to several physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)18(3,12-19)20-17(21)11-22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEAYJRALBGSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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